molecular formula C18H19NO4 B5330725 (Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one

(Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one

Cat. No.: B5330725
M. Wt: 313.3 g/mol
InChI Key: GDLBXDJYAHYZON-KHPPLWFESA-N
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Description

(Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a methoxyanilino group connected by a prop-2-en-1-one linkage

Properties

IUPAC Name

(Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-14-6-4-13(5-7-14)19-11-10-17(20)16-9-8-15(22-2)12-18(16)23-3/h4-12,19H,1-3H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBXDJYAHYZON-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C\C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects may be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(2,4-dimethoxyphenyl)-3-(4-chloroanilino)prop-2-en-1-one
  • (Z)-1-(2,4-dimethoxyphenyl)-3-(4-nitroanilino)prop-2-en-1-one
  • (Z)-1-(2,4-dimethoxyphenyl)-3-(4-methylanilino)prop-2-en-1-one

Uniqueness

(Z)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one is unique due to the presence of both dimethoxyphenyl and methoxyanilino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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